molecular formula C21H17NO4S B2678732 N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1396687-49-2

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2678732
CAS No.: 1396687-49-2
M. Wt: 379.43
InChI Key: MCCRFAFDFKFLOR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is unique due to its combination of furan, thiophene, and chromene moieties, which confer distinct chemical reactivity and potential biological activities. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(18-13-15-5-1-2-8-19(15)26-21(18)24)22(14-16-6-3-11-25-16)10-9-17-7-4-12-27-17/h1-8,11-13H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCRFAFDFKFLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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